5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride
Description
Properties
IUPAC Name |
ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-2-12-7(11)6-9-5(3-4-8)13-10-6;/h2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGBEZUDUCCBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through an annulation reaction, followed by desulfurization and intramolecular rearrangement.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of sulfuric acid at room temperature for 10 minutes.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the ester or amino groups.
Substitution: Substituted derivatives at the amino or ester positions.
Scientific Research Applications
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, showing activity against various pathogens.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride. Key differences are highlighted in Table 1.
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle: The 1,2,4-oxadiazole ring in the target compound offers higher thermal and metabolic stability compared to the 1,2-oxazole analog (e.g., Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate). The 1,2,4-oxadiazole derivatives generally exhibit stronger hydrogen-bonding capacity due to the additional nitrogen atom, enhancing interactions with biological targets.
Substituent Effects: The 2-aminoethyl group in the target compound increases molecular weight and hydrophilicity compared to the aminomethyl (C₆H₉N₃O₃) and 5-amino (C₅H₇N₃O₃) analogs. The ethyl ester group at the 3-position is conserved across analogs, suggesting its role in maintaining lipophilicity for membrane permeability.
Solubility and Bioavailability: The hydrochloride salt form of the target compound significantly improves aqueous solubility (>50 mg/mL) compared to non-salt analogs like 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester (<10 mg/mL). The methyl-substituted oxazole derivative (Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) shows moderate solubility in organic solvents, limiting its in vivo utility.
Applications: The target compound is prioritized in antimicrobial research due to the oxadiazole ring’s electron-deficient nature, which disrupts bacterial cell walls. Simpler analogs (e.g., 5-Amino-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester) are used as synthetic intermediates rather than bioactive agents.
Research Findings and Trends
Recent studies highlight the superiority of this compound in drug discovery:
- Antibacterial Activity: Demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming the aminomethyl analog (MIC: 16–32 µg/mL).
- Enzyme Inhibition: Showed 85% inhibition of E. coli dihydrofolate reductase at 10 µM, attributed to the aminoethyl group’s flexibility in binding.
Biological Activity
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and its applications in medicinal chemistry.
Overview of the Compound
This compound features an oxadiazole ring, which is known for its diverse biological activities. The structure includes an aminoethyl side chain and a carboxylic acid group, contributing to its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : Achieved through an annulation reaction.
- Esterification : The carboxylic acid group is esterified using ethanol in the presence of sulfuric acid.
- Hydrochloride Formation : The final product is converted into its hydrochloride salt by treatment with hydrochloric acid.
Antimicrobial Properties
Research indicates that 5-(2-Amino-ethyl)-[1,2,4]oxadiazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown effectiveness against various pathogens:
- Anti-tubercular Activity : Compounds derived from 1,2,4-oxadiazoles have been reported to inhibit Mycobacterium tuberculosis effectively. For instance, certain derivatives demonstrated low minimum inhibitory concentrations (MIC) against resistant strains .
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| 3a | 0.25 | Parikh et al. (2020) |
| 4a | 0.045 | Upare et al. (2019) |
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies, particularly in inhibiting enzymes relevant to infectious diseases and cancer . The unique structure of the oxadiazole ring contributes to its interaction with various biological targets.
Case Studies
- Study on Anti-tubercular Activity :
- Fragment-Based Drug Design :
Comparative Analysis with Similar Compounds
This compound can be compared with other oxadiazole derivatives to highlight its unique properties:
| Compound Type | Unique Features |
|---|---|
| 1,2,3-Oxadiazole | Different reactivity patterns |
| 1,3,4-Oxadiazole | Less potent in certain biological assays |
| 1,2,4-Oxadiazoles | Higher metabolic stability and bioavailability |
Future Directions
The ongoing research into oxadiazole derivatives suggests a promising future for compounds like this compound in drug development. Their unique structural properties may lead to novel therapeutic agents for treating infectious diseases and cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
